

Application Note: Comprehensive Characterization of 5-Azaspiro[3.4]octane Oxalate

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Compound of Interest

Compound Name: 5-Azaspiro[3.4]octane oxalate

CAS No.: 1403766-69-7

Cat. No.: B1471253

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Introduction

5-Azaspiro[3.4]octane and its derivatives are emerging as valuable building blocks in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance metabolic stability and conformational rigidity in drug candidates. The oxalate salt of 5-Azaspiro[3.4]octane is often utilized to improve its crystallinity, stability, and handling properties. Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which is a critical step in drug development and manufacturing.

This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of **5-Azaspiro[3.4]octane oxalate**. The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust analytical control strategy. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.^{[1][2][3][4][5]}

Structural Elucidation and Identification

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **5-Azaspiro[3.4]octane oxalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei such as ^1H and ^{13}C . For **5-Azaspiro[3.4]octane oxalate**, NMR is crucial for confirming the presence of the spirocyclic core and the oxalate counterion.

Expert Insights: The symmetry of the 5-Azaspiro[3.4]octane moiety will influence the complexity of the spectra. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the proton and carbon signals, especially for the spirocyclic system where overlapping signals can occur. The presence of the oxalate counterion can be inferred from the integration of the ^1H NMR spectrum and confirmed by the characteristic signal in the ^{13}C NMR spectrum.

Protocol for ^1H and ^{13}C NMR Analysis:

- **Sample Preparation:** Dissolve 5-10 mg of **5-Azaspiro[3.4]octane oxalate** in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.
- **Instrument Parameters (^1H NMR):**
 - **Spectrometer:** 400 MHz or higher for better resolution.
 - **Pulse Program:** Standard single-pulse experiment.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
- **Instrument Parameters (^{13}C NMR):**

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and compare the chemical shifts and coupling constants with the expected structure. The characteristic downfield signal for the oxalate carbon should be observed in the ^{13}C NMR spectrum (typically >160 ppm).

Mass Spectrometry (MS)

Principle: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Expert Insights: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the 5-Azaspiro[3.4]octane free base. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The oxalate salt will typically dissociate in the ESI source, and the primary ion observed will be the protonated free base $[\text{M}+\text{H}]^+$.

Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of **5-Azaspiro[3.4]octane oxalate** (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- Liquid Chromatography (LC) Parameters:
 - Column: A reversed-phase C18 column is a good starting point.

- Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate to aid ionization.
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry (MS) Parameters (ESI-positive mode):
 - Ion Source: Electrospray Ionization (ESI).
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be optimized to induce fragmentation).
- Data Analysis: Identify the peak corresponding to the protonated molecule of the 5-Azaspiro[3.4]octane free base. For HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Expert Insights: For **5-Azaspiro[3.4]octane oxalate**, FTIR is useful for confirming the presence of the secondary amine (N-H stretch and bend), C-N stretching of the azaspiro ring, and the characteristic absorptions of the oxalate counterion (C=O and C-O stretches).^{[6][7][8][9][10]}

Protocol for ATR-FTIR Analysis:

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Parameters:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands. Key expected vibrations include:
 - N-H stretch (secondary amine): $\sim 3300\text{-}3500\text{ cm}^{-1}$ (can be broad).
 - C-H stretch (alkane): $\sim 2850\text{-}2960\text{ cm}^{-1}$.
 - C=O stretch (oxalate): $\sim 1650\text{-}1750\text{ cm}^{-1}$ (strong, can be split).[7]
 - N-H bend: $\sim 1550\text{-}1650\text{ cm}^{-1}$.
 - C-O stretch (oxalate): $\sim 1200\text{-}1300\text{ cm}^{-1}$.[7]

Purity Determination and Impurity Profiling

Ensuring the purity of **5-Azaspiro[3.4]octane oxalate** is crucial for its intended application. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For purity analysis, a method that can separate the main compound from any potential process-related impurities and degradation products is required.

Expert Insights: A reversed-phase HPLC method with UV detection is a common choice for non-volatile organic compounds like **5-Azaspiro[3.4]octane oxalate**. Since the analyte lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for sensitive detection and quantification of impurities. The oxalate counterion can also be quantified by ion chromatography or a suitable HPLC method.[11][12][13]

Protocol for Reversed-Phase HPLC (for the 5-Azaspiro[3.4]octane moiety):

- Sample and Standard Preparation:

- Accurately weigh and dissolve the sample and a reference standard in a suitable diluent (e.g., water/acetonitrile) to a known concentration (e.g., 1 mg/mL).
- HPLC System and Conditions:
 - Detector: UV (if derivatized), CAD, or ELSD.
 - Column: C18, 150 x 4.6 mm, 5 μ m or equivalent.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is recommended for separating impurities with a wide range of polarities.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
- Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)[\[5\]](#)
- Data Analysis: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor, or by using a reference standard for the quantification of specific impurities.

Physicochemical Characterization

Understanding the solid-state properties of **5-Azaspiro[3.4]octane oxalate** is important for formulation development and ensuring batch-to-batch consistency.

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and solvent/water content.[14][15][16] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and solid-state transitions.[14][17][18]

Expert Insights: For an oxalate salt, TGA can reveal the loss of water of hydration, followed by the decomposition of the organic moiety and the oxalate counterion.[15][16][18] DSC will show endothermic peaks corresponding to melting and decomposition. The melting point can be an indicator of purity.

Protocol for TGA/DSC Analysis:

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum, platinum).
- TGA Instrument Parameters:
 - Temperature Range: 25 °C to 600 °C.
 - Heating Rate: 10 °C/min.
 - Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
- DSC Instrument Parameters:
 - Temperature Range: 25 °C to a temperature above the melting point (determined from a preliminary scan).
 - Heating Rate: 10 °C/min.
 - Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
- Data Analysis: Analyze the TGA thermogram for weight loss steps and the DSC thermogram for thermal events (e.g., melting endotherm).

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a non-destructive technique used to analyze the crystalline structure of a solid material. The diffraction pattern is unique to a specific crystalline form and can be used to identify polymorphs, assess crystallinity, and determine phase purity.

Expert Insights: Given that 5-Azaspiro[3.4]octane is salified with oxalic acid to induce crystallization, it is crucial to characterize its solid form. XRPD can confirm if the material is crystalline or amorphous and provide a fingerprint for the specific crystal form, which is important for intellectual property and regulatory filings. For unambiguous structure determination, single-crystal X-ray diffraction would be the definitive technique.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Protocol for XRPD Analysis:

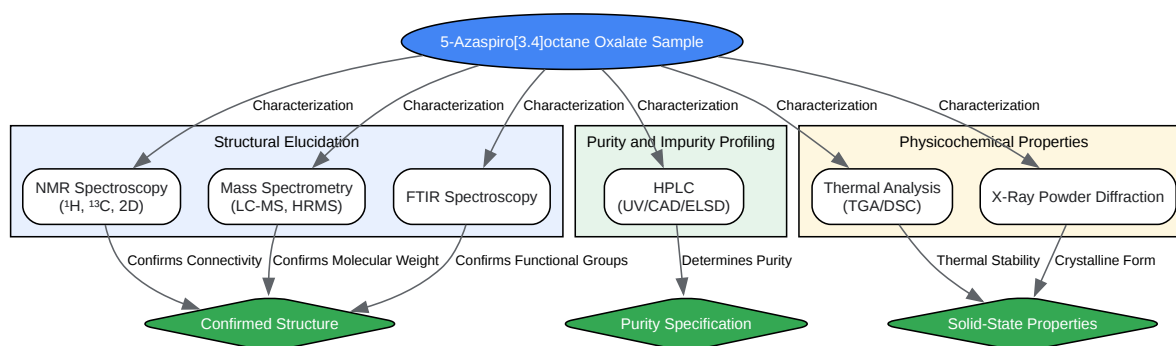
- Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.
- Instrument Parameters:
 - X-ray Source: Cu K α radiation.
 - Scan Range (2θ): 2° to 40°.
 - Step Size: 0.02°.
 - Scan Speed: 1-2°/min.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ , serves as a fingerprint of the crystalline solid. The peak positions and relative intensities should be recorded and used for batch-to-batch comparison.

Data Summary

Analytical Technique	Parameter Measured	Expected Results for 5-Azaspiro[3.4]octane Oxalate
¹ H NMR	Chemical Shift, Coupling Constants, Integration	Signals corresponding to the protons of the spirocyclic ring and a singlet for the oxalate protons (if visible).
¹³ C NMR	Chemical Shift	Signals for the carbons of the spiro-ring and a downfield signal (>160 ppm) for the oxalate carboxyl groups.
HRMS	Accurate Mass	The measured mass of the protonated free base [M+H] ⁺ should be within 5 ppm of the theoretical mass.
FTIR	Vibrational Frequencies (cm ⁻¹)	Characteristic bands for N-H, C-H, C=O (oxalate), and C-O (oxalate) functional groups.
HPLC	Purity, Impurity Profile	A major peak for the main component with high purity (>99%) and separation from any potential impurities.
TGA	Weight Loss vs. Temperature	Stepwise decomposition profile, potentially showing loss of water/solvent followed by decomposition of the molecule.
DSC	Heat Flow vs. Temperature	A sharp endothermic peak corresponding to the melting point of the crystalline salt.
XRPD	Diffraction Pattern (2θ)	A characteristic pattern of sharp peaks indicating a crystalline solid.

Visualizations

Experimental Workflow for Characterization



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Caption: A logical workflow for the comprehensive characterization of **5-Azaspiro[3.4]octane oxalate**.

Conclusion

The application of a suite of orthogonal analytical techniques is essential for the comprehensive characterization of **5-Azaspiro[3.4]octane oxalate**. This application note provides a framework of robust and reliable methods for confirming the structure, determining the purity, and characterizing the physicochemical properties of this important building block. Adherence to these protocols, coupled with proper method validation, will ensure the quality and consistency of **5-Azaspiro[3.4]octane oxalate** used in research and drug development.

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